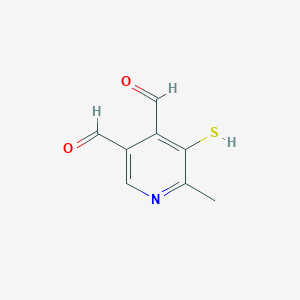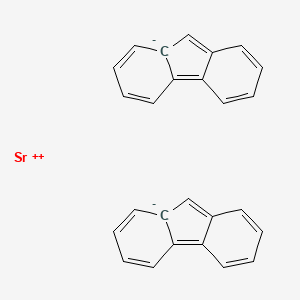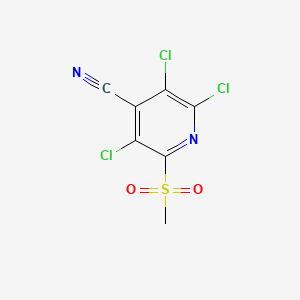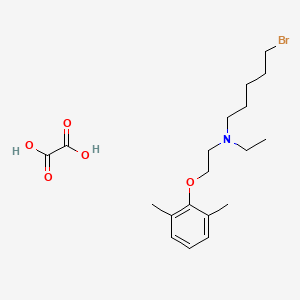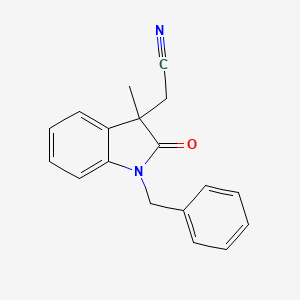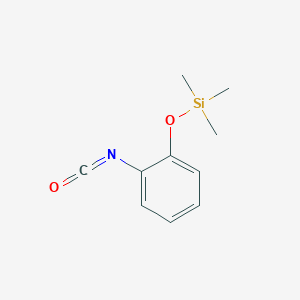![molecular formula C8H8Cl2O B14673602 7,7-Dichloro-3-methylbicyclo[3.2.0]hept-2-en-6-one CAS No. 36842-13-4](/img/structure/B14673602.png)
7,7-Dichloro-3-methylbicyclo[3.2.0]hept-2-en-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Dichloro-3-methylbicyclo[3.2.0]hept-2-en-6-one is a bicyclic compound with the molecular formula C7H6Cl2O. This compound is characterized by its unique bicyclo[3.2.0]hept-2-en-6-one structure, which includes two chlorine atoms and a methyl group. It is known for its applications in various fields of scientific research and industry.
Preparation Methods
The synthesis of 7,7-Dichloro-3-methylbicyclo[3.2.0]hept-2-en-6-one typically involves the reaction of dichloroketene with 1,3-cyclopentadiene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound can be purified through distillation or recrystallization to achieve high purity levels .
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of advanced purification techniques ensures the compound meets the required standards for various applications.
Chemical Reactions Analysis
7,7-Dichloro-3-methylbicyclo[3.2.0]hept-2-en-6-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
7,7-Dichloro-3-methylbicyclo[3.2.0]hept-2-en-6-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways. It can also act as a probe for studying protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development. Its derivatives may exhibit biological activity that could be harnessed for therapeutic purposes.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7,7-Dichloro-3-methylbicyclo[3.2.0]hept-2-en-6-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins or other biomolecules, affecting their function and activity. The pathways involved in these reactions depend on the specific biological context and the presence of other reactive species .
Comparison with Similar Compounds
7,7-Dichloro-3-methylbicyclo[3.2.0]hept-2-en-6-one can be compared with other similar compounds, such as:
7,7-Dimethylbicyclo[3.2.0]hept-2-en-6-one: This compound has two methyl groups instead of chlorine atoms, leading to different reactivity and applications.
7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one: Similar in structure but without the methyl group, this compound exhibits different chemical properties and uses.
4,7,7-Trimethylbicyclo[3.2.0]hept-3-en-6-one: The presence of three methyl groups alters its reactivity and potential applications compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Properties
CAS No. |
36842-13-4 |
|---|---|
Molecular Formula |
C8H8Cl2O |
Molecular Weight |
191.05 g/mol |
IUPAC Name |
7,7-dichloro-3-methylbicyclo[3.2.0]hept-2-en-6-one |
InChI |
InChI=1S/C8H8Cl2O/c1-4-2-5-6(3-4)8(9,10)7(5)11/h3,5-6H,2H2,1H3 |
InChI Key |
PHJDTKRPFGPTGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2C(C1)C(=O)C2(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



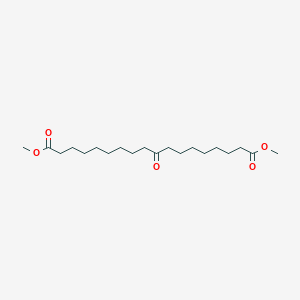
![L-Alanine, N-[(ethylthio)thioxomethyl]-](/img/structure/B14673534.png)
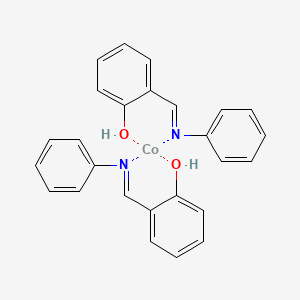
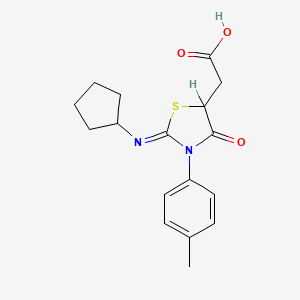
![2-[(Pyridin-3-yl)methyl]-1,3-benzothiazole](/img/structure/B14673547.png)
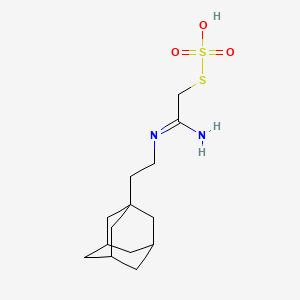
![2-[2-(4-Nitrophenyl)hydrazinyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14673554.png)
